1-(benzylsulfonyl)-4-(3-nitrobenzyl)piperazine
Overview
Description
1-(Benzylsulfonyl)-4-(3-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with benzylsulfonyl and 3-nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfonyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:
Nucleophilic Substitution: The piperazine ring is first substituted with a benzylsulfonyl group. This can be achieved by reacting piperazine with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Nitration: The benzyl group is then nitrated to introduce the nitro group at the 3-position. This can be done using a nitrating mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Benzylsulfonyl chloride, triethylamine, concentrated sulfuric acid, nitric acid.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various functional groups in place of the benzylsulfonyl group.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(3-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-4-(3-nitrobenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrobenzyl)piperazine: Lacks the benzylsulfonyl group, making it less reactive in certain substitution reactions.
4-(3-Nitrobenzyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring, which can affect its chemical reactivity and biological activity.
Uniqueness
1-(Benzylsulfonyl)-4-(3-nitrobenzyl)piperazine is unique due to the presence of both benzylsulfonyl and 3-nitrobenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-21(23)18-8-4-7-17(13-18)14-19-9-11-20(12-10-19)26(24,25)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISMBVVNBLHGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.